molecular formula C8H7BrN2 B7358325 6-Bromo-2-methylpyrazolo[1,5-a]pyridine

6-Bromo-2-methylpyrazolo[1,5-a]pyridine

Cat. No.: B7358325
M. Wt: 211.06 g/mol
InChI Key: VKWQBBXKQSOXSZ-UHFFFAOYSA-N
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Description

6-Bromo-2-methylpyrazolo[1,5-a]pyridine: is a heterocyclic compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol It is characterized by a pyrazolo[1,5-a]pyridine core structure substituted with a bromine atom at the 6-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyridine typically involves the bromination of 2-methylpyrazolo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyridines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl derivatives with the pyrazolo[1,5-a]pyridine core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylpyrazolo[1,5-a]pyridine and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity. For example, they could inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists .

Comparison with Similar Compounds

Comparison: 6-Bromo-2-methylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

6-bromo-2-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-8-3-2-7(9)5-11(8)10-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWQBBXKQSOXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260710-39-0
Record name 6-bromo-2-methylpyrazolo[1,5-a]pyridine
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